2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
CAS No.: 1260906-60-2
Cat. No.: VC5555885
Molecular Formula: C24H25N3O2S3
Molecular Weight: 483.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260906-60-2 |
|---|---|
| Molecular Formula | C24H25N3O2S3 |
| Molecular Weight | 483.66 |
| IUPAC Name | 2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
| Standard InChI | InChI=1S/C24H25N3O2S3/c1-17(9-10-18-6-3-2-4-7-18)25-21(28)16-32-24-26-20-12-15-31-22(20)23(29)27(24)13-11-19-8-5-14-30-19/h2-8,12,14-15,17H,9-11,13,16H2,1H3,(H,25,28) |
| Standard InChI Key | DZWAVLWPOJKXHM-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₄H₂₅N₃O₂S₃, with a molecular weight of 483.66 g/mol . Its structure (Figure 1) features:
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A thieno[3,2-d]pyrimidin-4-one core, a bicyclic system known for its electronic diversity and hydrogen-bonding capacity.
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A 2-(thiophen-2-yl)ethyl substituent at position 3, introducing aromaticity and potential π-π stacking interactions.
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A sulfanylacetamide linker at position 2, connecting the core to a 4-phenylbutan-2-yl group, which enhances lipophilicity and steric bulk.
The SMILES string CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 encapsulates this topology, while the InChIKey DZWAVLWPOJKXHM-UHFFFAOYSA-N ensures unique chemical identification.
Crystallographic and Spectroscopic Data
Though single-crystal X-ray data remain unpublished, analogous thienopyrimidines exhibit planar core structures with dihedral angles <5° between fused rings . Spectroscopic characterization likely involves:
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¹H NMR: Resonances for the thiophene protons (δ 6.8–7.4 ppm), pyrimidinone NH (δ 10.2–11.0 ppm), and acetamide carbonyl (δ 168–170 ppm).
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IR: Stretching vibrations for C=O (1660–1680 cm⁻¹), C-N (1250–1300 cm⁻¹), and S-C (650–750 cm⁻¹).
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis (Scheme 1) likely proceeds via sequential annulation and functionalization:
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Thienopyrimidinone Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with urea derivatives under acidic conditions.
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Alkylation at N3: Reaction with 2-(thiophen-2-yl)ethyl bromide in the presence of K₂CO₃ in DMF .
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Sulfanylacetamide Installation: Thiol-disulfide exchange between 2-mercaptoacetamide and a brominated precursor at C2 .
Optimization Challenges
Key challenges include:
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Regioselectivity: Avoiding C5/C6 substitution during alkylation, mitigated by steric directing groups.
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Oxidation Sensitivity: The thiol group’s propensity for dimerization necessitates inert atmospheres and chelating agents .
Functional Group Reactivity and Stability
Nucleophilic and Electrophilic Sites
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Pyrimidinone C4=O: Susceptible to nucleophilic attack (e.g., Grignard reagents), though steric hindrance from the thiophen-2-yl ethyl group may limit reactivity.
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Acetamide NH: Participates in hydrogen bonding, influencing solubility and target binding .
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Thiophene Ring: Electrophilic substitution (e.g., bromination) at C5 possible under mild conditions .
Stability Profiling
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Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition >200°C .
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Photodegradation: Thiophene-containing compounds exhibit λmax ~270 nm, necessitating UV-protected storage.
| Compound | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| IWP-2 (Control) | Wnt palmitoylation | 27 nM | |
| Analog VC7645635 | E. coli gyrase | 1.2 μM | |
| F396-1134 | S. aureus FabI | 4 μg/mL |
Anticancer Mechanisms
The 4-phenylbutan-2-yl group may enhance membrane permeability, enabling:
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Kinase Inhibition: Analogous compounds inhibit VEGFR-2 (Kd ~80 nM) via π-stacking with Phe1047 .
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Apoptosis Induction: ROS-mediated mitochondrial depolarization observed in MCF-7 cells (EC₅₀ 8.7 μM) .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Variations at the N-acetamide position significantly modulate potency (Table 2):
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4-Phenylbutan-2-yl (this compound): Balances lipophilicity (clogP 4.47) and solubility (LogSw -4.20) .
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2,4,6-Trimethylphenyl (VC7645635): Increased steric bulk reduces CYP3A4 inhibition (IC₅₀ >50 μM vs. 12 μM for parent).
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3-Isopropylphenyl (CID 49810502): Enhanced antitumor activity (HCT116 GI₅₀ 2.3 μM) due to improved LogD .
Table 2: Structure-Activity Relationships of N-Acetamide Variants
| Substituent | clogP | Aqueous Solubility (μM) | Anticancer GI₅₀ (μM) |
|---|---|---|---|
| 4-Phenylbutan-2-yl | 4.47 | 12.3 | 8.7 |
| 2,4,6-Trimethylphenyl | 5.12 | 8.9 | 15.4 |
| 3-Isopropylphenyl | 4.89 | 10.1 | 2.3 |
Future Research Directions
Target Deconvolution
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Chemical Proteomics: Employing alkyne-tagged analogs for pull-down assays to identify binding partners .
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Cryo-EM Studies: Resolving compound-target complexes at sub-3Å resolution.
Formulation Strategies
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